Optical Bandgap Narrowing in Non-Fullerene Acceptors: Alkoxy vs. Alkyl Thiophene Spacer
When integrated into a non-fullerene acceptor, the alkoxy thiophene bridge derived from this compound significantly narrows the optical bandgap (Eg opt) compared to an identical acceptor using an alkyl thiophene bridge. In a direct head-to-head comparison of the acceptors IEICO (alkoxy bridge) and IEIC (alkyl bridge), the substitution of the alkyl group with the alkoxy group decreased the Eg opt from 1.50 eV to 1.34 eV [1]. This 0.16 eV reduction is critical for extending absorption into the near-infrared region, enabling a higher short-circuit current density (Jsc) of 17.7 mA cm⁻² in PBDTTT-E-T:IEICO-based organic solar cells, while maintaining a high open-circuit voltage (Voc) of 0.82 V [1].
| Evidence Dimension | Optical bandgap (Eg opt) of the final non-fullerene acceptor |
|---|---|
| Target Compound Data | 1.34 eV (IEICO acceptor based on the alkoxy thiophene building block) |
| Comparator Or Baseline | 1.50 eV (IEIC acceptor based on the alkyl thiophene building block, CAS 1356861-54-5) |
| Quantified Difference | ΔEg opt = -0.16 eV (narrower bandgap for the alkoxy derivative); resulting Jsc = 17.7 mA cm⁻² |
| Conditions | Thin-film UV-Vis-NIR absorption spectroscopy; organic solar cell device characterization under AM 1.5G illumination. |
Why This Matters
This quantifies the direct optoelectronic consequence of selecting the alkoxy building block over its alkyl analog, proving it is essential for achieving NIR photoresponse beyond 900 nm.
- [1] Lee, J. et al. Bandgap Narrowing in Non‐Fullerene Acceptors: Single Atom Substitution Leads to High Optoelectronic Response Beyond 1000 nm. Adv. Energy Mater. 2018, 8, 1801212. View Source
